1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone
Description
Properties
IUPAC Name |
1-[1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O/c1-11(23)16-21-14-4-2-3-5-15(14)22(16)10-12-6-8-13(9-7-12)17(18,19)20/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLZZXZUAYCLJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethyl)benzyl bromide and 1H-1,3-benzimidazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: For large-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It finds applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
Substituent Variations at the 1-Position
- 1-(1-Phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone (CAS 478040-86-7) Structure: Replaces the 4-(trifluoromethyl)benzyl group with a phenethyl chain. Molecular weight: 264.33 g/mol . Applications: Used in combinatorial libraries for kinase inhibition studies.
- 1-(3-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine Structure: Replaces benzimidazole with an imidazole core and adds an –NH₂ group at the 2-position. This compound is explored in antimicrobial agents .
Substituent Variations at the 2-Position
- (Z)-3-(Dimethylamino)-1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2-propen-1-one (CAS 477871-41-3) Structure: Replaces the acetyl group with a propenone chain and adds a dimethylamino (–N(CH₃)₂) substituent. Impact: The extended conjugation of the propenone group may enhance UV absorption, useful in photodynamic therapy. The –N(CH₃)₂ group improves solubility in polar solvents .
- 1-(1H-Benzimidazol-2-yl)-2-(4-hydrazinylphenyl)ethanone Structure: Adds a hydrazinylphenyl group to the ethanone moiety. Impact: The hydrazine group enables further functionalization (e.g., Schiff base formation), making it a precursor for antitumor agents .
Heterocyclic Core Modifications
- 5-{1-[3-(Trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone Structure: Replaces the acetyl group with a pyridinone ring. Molecular weight: 369.35 g/mol .
- 1-(Pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one (CAS 478048-18-9) Structure: Substitutes the benzimidazole core with a benzodiazole and adds a pyrrolidinyl group to the ethanone. Molecular weight: 297.28 g/mol .
Biological Activity
The compound 1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone is a benzimidazole derivative notable for its diverse biological activities. Benzimidazole derivatives have gained attention in medicinal chemistry due to their broad-spectrum pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article delves into the biological activity of this specific compound, supported by research findings and case studies.
- Molecular Formula : C16H14F3N3O
- Molecular Weight : 335.30 g/mol
- IUPAC Name : this compound
The biological activity of benzimidazole derivatives often stems from their ability to interact with various biological targets, such as enzymes and receptors. The presence of trifluoromethyl and benzimidazole groups enhances the lipophilicity and bioavailability of the compound, facilitating its interaction with cellular targets.
Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. In a study evaluating several benzimidazole compounds, it was found that derivatives similar to This compound demonstrated effective inhibition against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| CS4 | Pseudomonas aeruginosa | 256 μg/mL |
| CS4 | Escherichia coli | 512 μg/mL |
These findings suggest that the compound may possess comparable antimicrobial efficacy, particularly against Gram-negative bacteria.
Antiviral Activity
Benzimidazole derivatives have also been studied for their antiviral properties. Compounds with similar structures have shown effectiveness against viruses such as Hepatitis C. For instance:
- Compound 107 : EC50 = 0.028 nM against Hepatitis C virus (HCV)
This highlights the potential for This compound to exhibit antiviral activity through similar mechanisms.
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented. Research has shown that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of tubulin polymerization and interference with DNA replication processes.
Study on Antimicrobial Efficacy
In a comprehensive study published in Frontiers in Pharmacology, researchers synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activity. Among these, compounds with trifluoromethyl substitutions showed enhanced antibacterial properties compared to standard drugs like ciprofloxacin and ampicillin .
Synergistic Effects with Other Drugs
Another study demonstrated that combining benzimidazole derivatives with existing antibiotics could enhance their efficacy. For example, a derivative similar to This compound showed synergistic effects when combined with ciprofloxacin against resistant bacterial strains .
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone?
The synthesis typically involves multi-step reactions, including condensation and alkylation. Key steps include:
- Benzimidazole core formation : Reacting 1H-benzimidazole precursors with ketone derivatives under reflux conditions (e.g., ethanol or methanol as solvents) .
- Substituent introduction : The 4-(trifluoromethyl)benzyl group is introduced via nucleophilic substitution or coupling reactions, often requiring catalysts like palladium complexes or bases (e.g., K₂CO₃) .
- Purification : Recrystallization using methanol or ethanol ensures product purity, monitored by HPLC (>95% purity threshold) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, with diagnostic peaks for the trifluoromethyl group (~δ 120-130 ppm in ¹⁹F NMR) and benzimidazole protons (δ 7.5-8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Monitors reaction progress and purity, especially for detecting unreacted intermediates .
Q. What is the role of the trifluoromethylbenzyl group in modulating physicochemical properties?
The -CF₃ group enhances lipophilicity and metabolic stability, critical for bioavailability. Its electron-withdrawing nature also influences the benzimidazole ring's electronic environment, potentially altering reactivity in downstream functionalization .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?
Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL refines bond lengths, angles, and torsional angles. For example, monoclinic crystal systems (space group C2/c) reveal packing interactions between the benzimidazole and trifluoromethyl groups, aiding in understanding intermolecular forces . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Q. What strategies address low yields or impurities during the final synthetic step?
- Optimized workup : Use ice-cold water to precipitate solids, reducing side-product contamination .
- Chromatographic purification : Gradient elution in flash chromatography (e.g., hexane/ethyl acetate) separates closely related impurities .
- Catalyst screening : Testing Pd(OAc)₂ vs. Pd(PPh₃)₄ can improve coupling efficiency for the benzyl group .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Bioisosteric replacement : Swap the trifluoromethyl group with -CN or -SO₂CF₃ to assess potency changes in biological assays .
- Docking simulations : Molecular modeling against targets like kinases or GPCRs identifies key binding interactions (e.g., hydrogen bonding with the benzimidazole nitrogen) .
- Mutagenesis studies : Validate hypothesized target residues by comparing activity in wild-type vs. mutant proteins .
Q. What mechanisms underlie its potential biological activity in heterotopic ossification or inflammation?
- Target engagement : The compound may inhibit signaling pathways (e.g., BMP/TGF-β) via interactions with spirocyclic or cyclopropyl motifs, as seen in related patents .
- Anti-inflammatory action : Benzimidazole derivatives often suppress NF-κB or COX-2; assess via ELISA or qPCR in macrophage models .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
